N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of o-nitrophenyl derivatives with appropriate reagents.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro group (if present) or other reducible functional groups.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide would depend on its specific biological target. Generally, benzisoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the methyl group at the 5-position.
N-(3-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
ZLDQKLAIZDXLOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.